molecular formula C13H15N3 B8497784 3-Cyclopropyl-1-p-tolyl-1H-pyrazol-5-amine

3-Cyclopropyl-1-p-tolyl-1H-pyrazol-5-amine

Cat. No. B8497784
M. Wt: 213.28 g/mol
InChI Key: GVNREOVPXNVVCZ-UHFFFAOYSA-N
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Patent
US09024041B2

Procedure details

To a solution of acetonitrile (500 μL, 390 mg, 9.6 mmol) in THF (30 mL) at RT was added a solution of potassium 2-methylbutan-2-olate in toluene (1.7 M, 17.0 mL, 29.0 mmol) followed by the dropwise addition of ethyl cyclopropanecarboxylate (4.56 mL, 4.37 g, 38.0 mmol) and the reaction mixture maintained at RT for 16 hr. The resulting mixture was concentrated in vacuo to a volume of ˜15 mL and was then diluted with EtOH (20 mL) and p-tolylhydrazine hydrochloride (1.52 g, 9.57 mmol) was added. The mixture was acidified to pH 1 by the addition of conc hydrochloric acid and the resulting heterogeneous mixture was heated to 70° C. for 2 hr, then cooled to RT and concentrated in vacuo to a volume of ˜20 mL. The mixture was diluted with water (30 mL) and was adjusted to pH 12 by the addition of 2M aq NaOH and extracted with diethyl ether (2×20 mL). The combined organic extracts were washed with brine (30 mL) and then dried and evaporated in vacuo. The residue was triturated with isohexane (20 mL) to afford the title compound, Intermediate A28, as a beige solid (1.60 g, 77%); Rt 3.35 min (Method 1 basic); m/z 214 (M+H)+, (ES+).
Quantity
500 μL
Type
reactant
Reaction Step One
Name
potassium 2-methylbutan-2-olate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.56 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.52 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](#[N:3])C.[CH3:4][C:5]([O-])([CH2:7][CH3:8])[CH3:6].[K+].C1(C)C=CC=CC=1.C1(C(OCC)=O)CC1.Cl.[C:27]1([CH3:35])[CH:32]=[CH:31][C:30]([NH:33][NH2:34])=[CH:29][CH:28]=1.Cl>C1COCC1.CCO>[CH:5]1([C:7]2[CH:8]=[C:1]([NH2:3])[N:33]([C:30]3[CH:31]=[CH:32][C:27]([CH3:35])=[CH:28][CH:29]=3)[N:34]=2)[CH2:6][CH2:4]1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
500 μL
Type
reactant
Smiles
C(C)#N
Name
potassium 2-methylbutan-2-olate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(CC)[O-].[K+]
Name
Quantity
17 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.56 mL
Type
reactant
Smiles
C1(CC1)C(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
1.52 g
Type
reactant
Smiles
Cl.C1(=CC=C(C=C1)NN)C
Name
Quantity
20 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated in vacuo to a volume of ˜15 mL
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the resulting heterogeneous mixture was heated to 70° C. for 2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a volume of ˜20 mL
ADDITION
Type
ADDITION
Details
The mixture was diluted with water (30 mL)
ADDITION
Type
ADDITION
Details
was adjusted to pH 12 by the addition of 2M aq NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×20 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (30 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with isohexane (20 mL)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=NN(C(=C1)N)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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